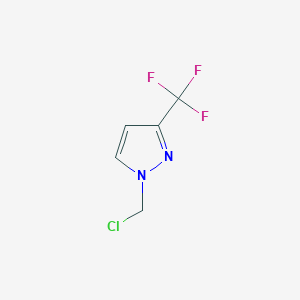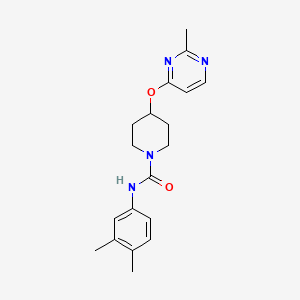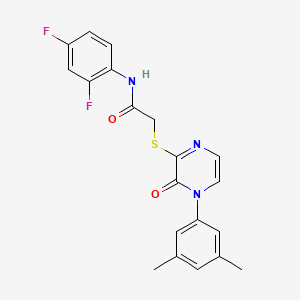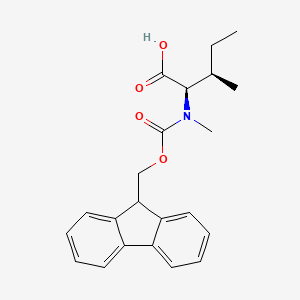![molecular formula C22H23ClN4O3 B2862441 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775385-40-4](/img/structure/B2862441.png)
5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperidine ring, a triazole ring, and a benzoyl group. These functional groups suggest that the compound could have a variety of biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The piperidine ring, for example, is a common motif in alkaloids and pharmaceuticals and can undergo a variety of reactions .Scientific Research Applications
Molecular and Structural Analysis
A detailed study of the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives, including 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, reveals its potential as an EGFR inhibitor in anti-cancer treatments. Density functional theory and molecular docking were used to understand the anti-cancer properties of these compounds (Karayel, 2021).
Synthesis and Antimicrobial Activities
The synthesis of novel derivatives of 1,2,4-triazole, including this compound, has been shown to possess antimicrobial activities. These compounds were synthesized and tested against various microorganisms, displaying significant antimicrobial potential (Bektaş et al., 2007).
Synthesis for Medicinal Chemistry Research
In medicinal chemistry research, the synthesis of new pyridine derivatives, including this compound, has been undertaken. These compounds have been screened for their in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel et al., 2011).
Enzyme Inhibition Research
Research has also been conducted on the inhibition properties of such compounds, particularly focusing on lipase and α-glucosidase inhibition. This research is significant in understanding the potential therapeutic applications of these compounds in treating diseases related to enzyme dysregulation (Bekircan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-30-19-7-5-15(6-8-19)14-27-20(24-25-22(27)29)16-9-11-26(12-10-16)21(28)17-3-2-4-18(23)13-17/h2-8,13,16H,9-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGSMZUFIZCONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)





![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2862376.png)
![3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2862379.png)
